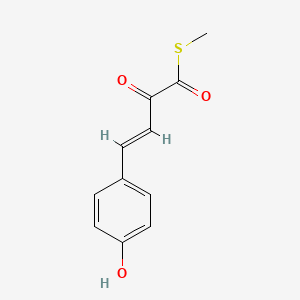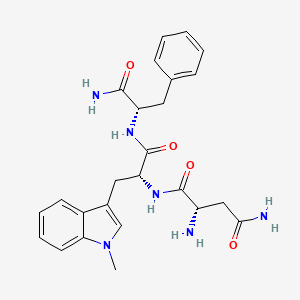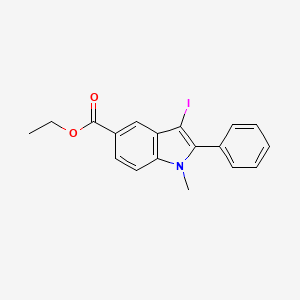![molecular formula C18H11NO2 B12522549 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one CAS No. 652138-02-8](/img/structure/B12522549.png)
2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one is a heterocyclic compound that features a pyridine ring fused to a naphthopyranone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carbaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or naphthopyranone rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives of the compound.
Applications De Recherche Scientifique
2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-yl)-4H-naphtho[2,3-b]pyran-4-one
- 2-(Pyridin-3-yl)-4H-naphtho[2,3-b]pyran-4-one
- 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which influences its electronic properties and reactivity. This makes it distinct from other similar compounds and provides unique opportunities for its application in various fields .
Propriétés
Numéro CAS |
652138-02-8 |
|---|---|
Formule moléculaire |
C18H11NO2 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
2-pyridin-4-ylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C18H11NO2/c20-16-11-17(12-5-7-19-8-6-12)21-18-10-14-4-2-1-3-13(14)9-15(16)18/h1-11H |
Clé InChI |
NIZWZLRCORUOBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)
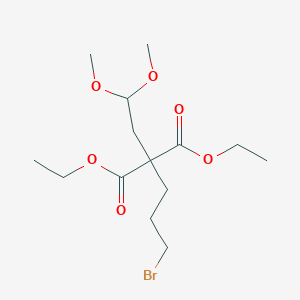
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)
![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)
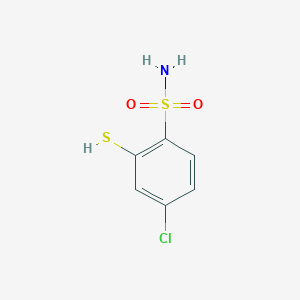
![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)


